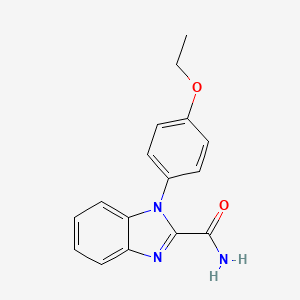

1-(4-Ethoxyphenyl)-1H-benzimidazole-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-(4-Ethoxyphenyl)-1H-benzo[d]imidazole-2-carboxamide is a compound belonging to the benzimidazole family, which is known for its diverse pharmacological activities. Benzimidazoles have been extensively studied for their antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory properties . This particular compound features an ethoxyphenyl group attached to the benzimidazole core, which may contribute to its unique chemical and biological properties.

Preparation Methods

The synthesis of 1-(4-Ethoxyphenyl)-1H-benzo[d]imidazole-2-carboxamide typically involves the condensation of o-phenylenediamine with an appropriate carboxylic acid or its derivatives. Common synthetic routes include:

Condensation with Formic Acid or Trimethyl Orthoformate: This method involves the reaction of o-phenylenediamine with formic acid or trimethyl orthoformate to form the benzimidazole core.

Reaction with Aromatic Aldehydes: The reaction of o-phenylenediamine with aromatic aldehydes in the presence of an acid catalyst can also yield benzimidazole derivatives.

Industrial Production: Industrial production methods often involve the use of high-throughput synthesis techniques and optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Alkylation and Carboxamide Functionalization

The carboxamide group is introduced via N-alkylation or condensation with thiosemicarbazide :

-

Method A : Reaction of the benzimidazole intermediate with thiosemicarbazide in ethanol under reflux, yielding 75% after recrystallization .

-

Method B : Microwave-assisted coupling with substituted amides (e.g., formamide) in HCl, achieving 95% yield in 40 minutes .

Key Spectral Data :

Catalytic and Solvent Effects

-

Catalysts : NH₄Cl outperforms NH₄F, NH₄NO₃, and (NH₄)₂CO₃, achieving 94% yield in CHCl₃ .

-

Solvents : DMF and DMSO enhance electrophilicity of carbonyl groups, facilitating cyclization .

Table 2: Solvent Impact on Reaction Efficiency

| Solvent | Dielectric Constant | Yield (%) |

|---|---|---|

| CHCl₃ | 4.8 | 94 |

| DMF | 36.7 | 82 |

| EtOH | 24.3 | 75 |

Mechanistic Insights

-

Acid Role : HCl protonates the carbonyl oxygen of aldehydes/amides, increasing electrophilicity for nucleophilic attack by o-phenylenediamine .

-

Cyclization : Intramolecular dehydration forms the benzimidazole ring, with Na₂S₂O₄ acting as a reducing agent in DMSO .

Purification and Characterization

Scientific Research Applications

Biological Activities

1-(4-Ethoxyphenyl)-1H-benzimidazole-2-carboxamide exhibits various biological activities that make it a candidate for drug development:

Antimicrobial Activity

Studies have shown that this compound possesses significant antimicrobial properties against a range of bacteria and fungi. The mechanism often involves disruption of microbial cell membranes or inhibition of specific metabolic pathways.

Anticancer Potential

Research indicates that this compound may inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest. In vitro studies demonstrate its efficacy against various cancer cell lines, including breast and lung cancer.

Anti-inflammatory Effects

The compound has been evaluated for anti-inflammatory properties, showing potential in reducing inflammation markers in experimental models. This activity is likely mediated through the inhibition of pro-inflammatory cytokines.

Table 1: Biological Activities of this compound

Case Study 1: Anticancer Evaluation

In a study published in Journal of Pharmaceutical Sciences, researchers synthesized this compound and evaluated its anticancer properties against several cell lines. The compound demonstrated a dose-dependent inhibition of cell viability, with notable effects on apoptosis markers such as caspase activation and PARP cleavage.

Case Study 2: Antimicrobial Efficacy

A separate investigation focused on the antimicrobial efficacy of the compound against clinical isolates of bacteria. The results indicated that it had a minimum inhibitory concentration (MIC) comparable to standard antibiotics, suggesting its potential as an alternative treatment option for resistant strains.

Mechanism of Action

The mechanism of action of 1-(4-Ethoxyphenyl)-1H-benzo[d]imidazole-2-carboxamide involves its interaction with specific molecular targets and pathways. The benzimidazole core is known to interact with enzymes and receptors, leading to various biological effects . For example, it may inhibit the activity of certain enzymes involved in DNA replication or protein synthesis, thereby exerting its antimicrobial or anticancer effects .

Comparison with Similar Compounds

1-(4-Ethoxyphenyl)-1H-benzo[d]imidazole-2-carboxamide can be compared with other benzimidazole derivatives, such as:

2-Phenylbenzimidazole: Known for its antimicrobial and anticancer properties.

5,6-Dimethylbenzimidazole: An integral part of the structure of vitamin B12 and used in the treatment of parasitic diseases.

Thiabendazole: A well-known anthelmintic agent used to treat parasitic worm infections.

The uniqueness of 1-(4-Ethoxyphenyl)-1H-benzo[d]imidazole-2-carboxamide lies in its specific structural features, such as the ethoxyphenyl group, which may confer distinct chemical and biological properties compared to other benzimidazole derivatives .

Biological Activity

1-(4-Ethoxyphenyl)-1H-benzimidazole-2-carboxamide is a compound belonging to the benzimidazole class, which has garnered attention due to its diverse biological activities. Benzimidazoles are known for their therapeutic potential, including anticancer, antimicrobial, and antifungal properties. This article explores the biological activity of this specific compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This structure features a benzimidazole core with an ethoxyphenyl substituent and a carboxamide group, which are critical for its biological activity.

Benzimidazole derivatives, including this compound, exert their biological effects through various mechanisms:

- Inhibition of DNA Topoisomerases : These compounds can interfere with DNA replication by inhibiting topoisomerase enzymes, which are crucial for DNA unwinding during replication. This mechanism is particularly relevant in anticancer activity, as it leads to apoptosis in cancer cells .

- Antimicrobial Activity : Benzimidazoles have shown significant antibacterial and antifungal properties. The lipophilicity of these compounds enhances their ability to penetrate cell membranes, making them effective against a range of pathogens .

- Induction of Apoptosis : Studies indicate that benzimidazoles can induce apoptosis through mitochondrial pathways, leading to the release of pro-apoptotic factors and activation of caspases .

Anticancer Activity

The anticancer potential of this compound was evaluated against several cancer cell lines. The compound demonstrated significant cytotoxicity with IC50 values comparable to established chemotherapeutics. A study reported that derivatives with similar structures exhibited IC50 values ranging from 10 μM to 25 μM against various cancer types .

Antimicrobial Activity

The antimicrobial efficacy was assessed using standard protocols against Gram-positive and Gram-negative bacteria as well as fungi. The minimum inhibitory concentration (MIC) values were determined:

| Pathogen | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 8 |

| Escherichia coli | 16 |

| Candida albicans | 64 |

These results indicate moderate to high antibacterial and antifungal activity, suggesting potential use in treating infections .

Case Studies

Several studies have highlighted the biological activities of benzimidazole derivatives:

- Anticancer Study : A derivative similar to this compound was tested against MDA-MB-231 breast cancer cells, showing significant inhibition of cell proliferation and induction of apoptosis through topoisomerase inhibition .

- Antimicrobial Efficacy : In a comparative study, various benzimidazole derivatives were tested against resistant strains of bacteria. The results indicated that compounds with enhanced lipophilicity exhibited better penetration and higher antimicrobial activity .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-(4-Ethoxyphenyl)-1H-benzimidazole-2-carboxamide?

- Methodological Answer : The synthesis typically involves condensation reactions between appropriately substituted aniline derivatives and carboxylic acid intermediates. For example, analogous benzimidazole carboxamides are synthesized via cyclization of o-phenylenediamine derivatives with carbonyl-containing reagents under acidic conditions. Key steps include the formation of the benzimidazole core followed by carboxamide functionalization. Solvent choice (e.g., DMSO or ethanol) and temperature control are critical to avoid side reactions .

Q. How is the compound characterized post-synthesis?

- Methodological Answer : Characterization employs techniques such as:

- Nuclear Magnetic Resonance (NMR) : To confirm the presence of the ethoxyphenyl group (δ ~1.3 ppm for CH₃, δ ~4.0 ppm for OCH₂) and benzimidazole protons.

- High-Performance Liquid Chromatography (HPLC) : To assess purity, with mobile phases optimized for polar carboxamide derivatives.

- Mass Spectrometry (MS) : For molecular weight verification (e.g., ESI-MS in positive ion mode) .

Advanced Research Questions

Q. How does the ethoxyphenyl substituent influence the compound’s binding affinity to target proteins?

- Methodological Answer : The ethoxy group (-OCH₂CH₃) enhances lipophilicity, potentially improving membrane permeability. Comparative studies with halogenated (e.g., 4-bromophenyl in ) or methoxy-substituted analogs (e.g., ) can reveal steric and electronic effects on binding. Computational docking (using software like AutoDock Vina) paired with isothermal titration calorimetry (ITC) quantifies affinity differences. For instance, bulkier substituents may reduce fit in hydrophobic binding pockets .

Q. What are the challenges in crystallizing benzimidazole derivatives, and how are they addressed?

- Methodological Answer : Benzimidazoles often form polymorphs due to hydrogen bonding and π-π stacking. Strategies include:

- Solvent Screening : Using mixed solvents (e.g., ethanol/water) to slow crystallization.

- Temperature Gradients : Gradual cooling from saturated solutions to promote single-crystal growth.

- X-ray Diffraction : Monoclinic systems (e.g., P2₁/c space group) are common, with unit cell parameters refined using programs like SHELX .

Q. How can researchers resolve contradictions in reported biological activity data?

- Methodological Answer : Discrepancies may arise from assay conditions (e.g., cell line variability, serum concentration). Standardized protocols include:

- Dose-Response Curves : IC₅₀ values should be validated across ≥3 independent experiments.

- Positive Controls : Use established inhibitors (e.g., renin inhibitors for angiotensin-related targets ).

- Meta-Analysis : Cross-reference data with structural analogs (e.g., anticancer benzimidazoles in ).

Q. What in vivo models are suitable for evaluating pharmacokinetics?

- Methodological Answer : Rodent models (e.g., Sprague-Dawley rats) are used for:

Properties

CAS No. |

138524-14-8 |

|---|---|

Molecular Formula |

C16H15N3O2 |

Molecular Weight |

281.31 g/mol |

IUPAC Name |

1-(4-ethoxyphenyl)benzimidazole-2-carboxamide |

InChI |

InChI=1S/C16H15N3O2/c1-2-21-12-9-7-11(8-10-12)19-14-6-4-3-5-13(14)18-16(19)15(17)20/h3-10H,2H2,1H3,(H2,17,20) |

InChI Key |

GUOAKISRDJCISJ-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=CC=C(C=C1)N2C3=CC=CC=C3N=C2C(=O)N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.